molecular formula C18H19NO4 B310805 Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate

Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate

Cat. No.: B310805
M. Wt: 313.3 g/mol
InChI Key: QSAJJNAWHMSKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate is an ethyl benzoate derivative featuring a 4-ethoxybenzoyl amide group at the 3-position of the benzoate ring. The compound’s structure combines an ester moiety (ethoxy group at the carboxylate) and an amide linkage, conferring unique physicochemical properties. The 4-ethoxybenzoyl group may enhance lipophilicity and metabolic stability, while the amide linkage enables hydrogen bonding, critical for molecular recognition in biological systems .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 3-[(4-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-22-16-10-8-13(9-11-16)17(20)19-15-7-5-6-14(12-15)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

QSAJJNAWHMSKDF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate, highlighting substituent effects, synthesis routes, and biological/physical properties:

Compound Name Substituents Synthesis Route Key Properties/Activities Reference
Ethyl 4-aminobenzoate -NH₂ at C4 Base-catalyzed esterification of 4-aminobenzoic acid with ethanol Precursor for dyes, pharmaceuticals; characterized by NMR, MS, IR
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate -NH-C(S)N(CH₃)₂ at C4 Reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide Antitumor activity; crystallographically characterized
Ethyl 3-[(chloroacetyl)amino]methyl-4-methylbenzoate -CH₂-NHCOCH₂Cl and -CH₃ at C3/C4 Alkylation of ethyl 3-aminomethyl-4-methylbenzoate with chloroacetyl chloride Intermediate for bioactive molecules; FT-IR and NMR data available
Ethyl 4-((3-thienylmethyl)amino)benzoate -NH-CH₂(3-thienyl) at C4 Reductive amination of ethyl 4-aminobenzoate with 3-thiophenecarboxaldehyde Intermediate in inhibitor synthesis; characterized by NMR
Ethyl 4-(4-chloro-3-nitrobenzamido)benzoate -NHCO(4-Cl-3-NO₂-C₆H₃) at C4 Amide coupling of ethyl 4-aminobenzoate with 4-chloro-3-nitrobenzoyl chloride Structural analog with electron-withdrawing groups; no explicit bioactivity reported
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate -NH-C(S)NHNH₂ at C4 Reaction of ethyl 4-isothiocyanatobenzoate with hydrazine hydrate Antitumor activity; crystal structure resolved
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ at C4 Esterification of 4-(dimethylamino)benzoic acid Co-initiator in resins; higher reactivity than 2-(dimethylamino)ethyl methacrylate

Key Structural and Functional Comparisons :

Substituent Position: C3 vs. C4 Substitution: The target compound’s 3-substituted amide group introduces steric and electronic differences compared to 4-substituted analogs. For example, 3-substituted derivatives (e.g., ) often exhibit altered binding affinities in enzyme inhibition due to spatial constraints .

Biological Activity: Amide-containing analogs (e.g., ) show enzyme inhibitory or antitumor activity. For instance, the Leishmania trypanothione reductase inhibitor () shares a similar amide linkage, suggesting the target compound may also interact with enzyme active sites . Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than other amines, highlighting the role of substituent electronic effects .

Synthetic Accessibility: Most derivatives are synthesized from ethyl 4-aminobenzoate via amide coupling (e.g., ) or alkylation ().

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